molecular formula C22H21N3O2 B11313611 3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11313611
M. Wt: 359.4 g/mol
InChI Key: LCWGPJWGJQLOQM-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a pyrazole ring, and various substituents

Preparation Methods

The synthesis of 3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The benzofuran and pyrazole rings are then coupled using suitable reagents and conditions to form the final compound.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or molecular oxygen in the presence of catalysts.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3,6-dimethyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O2/c1-14-4-7-17(8-5-14)13-25-20(10-11-23-25)24-22(26)21-16(3)18-9-6-15(2)12-19(18)27-21/h4-12H,13H2,1-3H3,(H,24,26)

InChI Key

LCWGPJWGJQLOQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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